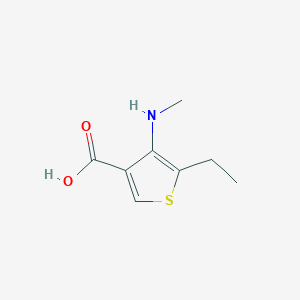![molecular formula C8H13NO2 B14298999 6-Methoxy-6-azabicyclo[3.2.1]octan-3-one CAS No. 113577-72-3](/img/structure/B14298999.png)
6-Methoxy-6-azabicyclo[3.2.1]octan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methoxy-6-azabicyclo[3.2.1]octan-3-one is a nitrogen-containing heterocyclic compound. This bicyclic structure consists of a six-membered nitrogen heterocycle fused to a cyclopentane ring. Compounds with this core structure have gained significant interest due to their synthetic and pharmacological potential .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-6-azabicyclo[3.2.1]octan-3-one typically involves starting with 6-oxabicyclo[3.2.1]oct-3-en-7-one. The lactone ring of this precursor is opened with amines to form amides, which are then reduced with lithium aluminium hydride to produce amino alcohols . Another method involves the stereoselective reduction of 6-methyl-6-azabicyclo[3.2.1]octan-3-one to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, with appropriate modifications to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-Methoxy-6-azabicyclo[3.2.1]octan-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amino alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminium hydride is frequently used for reduction reactions.
Substitution: Various nucleophiles, such as amines or alkoxides, can be used under basic conditions.
Major Products
The major products formed from these reactions include amino alcohols, ketones, and substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
6-Methoxy-6-azabicyclo[3.2.1]octan-3-one has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-Methoxy-6-azabicyclo[3.2.1]octan-3-one involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into various biological receptors, potentially modulating their activity. This interaction can lead to changes in cellular signaling pathways, resulting in the observed pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Azabicyclo[3.2.1]octan-3-ol: This compound shares a similar bicyclic structure but with different functional groups.
6-Methyl-6-azabicyclo[3.2.1]octan-3-one: A closely related compound with a methyl group instead of a methoxy group.
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing heterocycle with significant potential in drug discovery.
Uniqueness
6-Methoxy-6-azabicyclo[3.2.1]octan-3-one is unique due to its methoxy functional group, which can influence its chemical reactivity and biological activity. This distinct feature sets it apart from other similar compounds and contributes to its potential in various applications.
Eigenschaften
CAS-Nummer |
113577-72-3 |
|---|---|
Molekularformel |
C8H13NO2 |
Molekulargewicht |
155.19 g/mol |
IUPAC-Name |
6-methoxy-6-azabicyclo[3.2.1]octan-3-one |
InChI |
InChI=1S/C8H13NO2/c1-11-9-5-6-2-7(9)4-8(10)3-6/h6-7H,2-5H2,1H3 |
InChI-Schlüssel |
NVWPBPAWYAQRHZ-UHFFFAOYSA-N |
Kanonische SMILES |
CON1CC2CC1CC(=O)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bicyclo[3.1.0]hexan-2-ol, 2-phenyl-](/img/structure/B14298917.png)

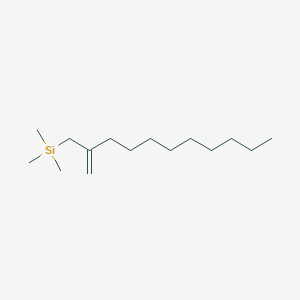
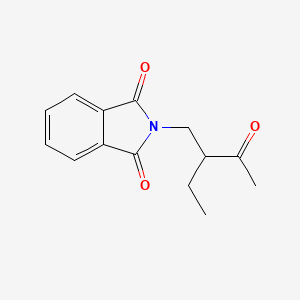
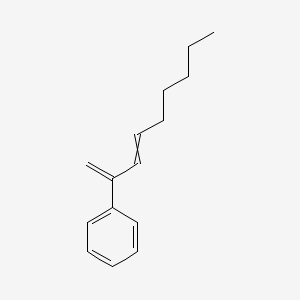
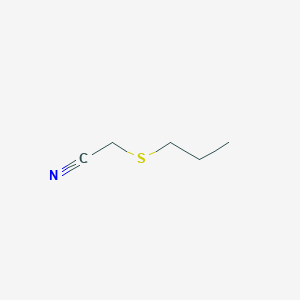
![3-[Acetyl(methyl)amino]-1-phenylpropyl methanesulfonate](/img/structure/B14298957.png)

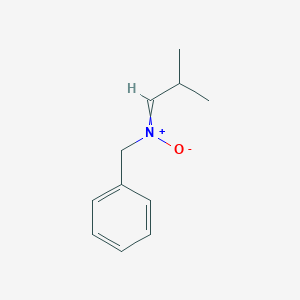
![2-{[(2,2-Dichloroethenyl)oxy]methoxy}propane](/img/structure/B14298967.png)
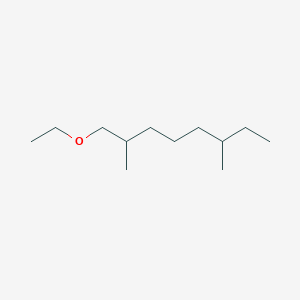
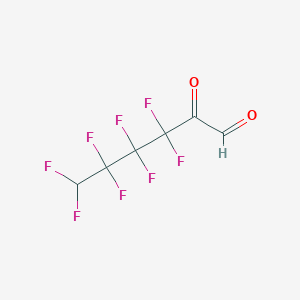
![1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine-5,6-dicarboxylic acid](/img/structure/B14298989.png)
